molecular formula C19H21ClN2O4S B2412203 3-(AZEPANE-1-SULFONYL)-4-CHLORO-N-(2-HYDROXYPHENYL)BENZAMIDE CAS No. 352671-70-6

3-(AZEPANE-1-SULFONYL)-4-CHLORO-N-(2-HYDROXYPHENYL)BENZAMIDE

Cat. No.: B2412203
CAS No.: 352671-70-6
M. Wt: 408.9
InChI Key: GCUYAWPJTIMKNJ-UHFFFAOYSA-N
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Description

3-(AZEPANE-1-SULFONYL)-4-CHLORO-N-(2-HYDROXYPHENYL)BENZAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzamide core substituted with an azepan-1-ylsulfonyl group, a chloro group, and a hydroxyphenyl group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(AZEPANE-1-SULFONYL)-4-CHLORO-N-(2-HYDROXYPHENYL)BENZAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-chlorobenzoic acid with 2-aminophenol under appropriate conditions to form 4-chloro-N-(2-hydroxyphenyl)benzamide.

    Introduction of the Azepan-1-ylsulfonyl Group: The azepan-1-ylsulfonyl group can be introduced by reacting the benzamide intermediate with azepane-1-sulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process.

Chemical Reactions Analysis

Types of Reactions

3-(AZEPANE-1-SULFONYL)-4-CHLORO-N-(2-HYDROXYPHENYL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The chloro group can be reduced to form the corresponding aniline derivative.

    Substitution: The chloro group can be substituted with other nucleophiles to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to substitute the chloro group.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Aniline derivatives.

    Substitution: Various substituted benzamide derivatives depending on the nucleophile used.

Scientific Research Applications

3-(AZEPANE-1-SULFONYL)-4-CHLORO-N-(2-HYDROXYPHENYL)BENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(AZEPANE-1-SULFONYL)-4-CHLORO-N-(2-HYDROXYPHENYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by:

    Inhibiting Enzymes: Binding to the active site of enzymes and inhibiting their activity.

    Modulating Receptors: Interacting with cell surface receptors to modulate signaling pathways.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells through various pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(azepan-1-ylsulfonyl)-4-methyl-N-pyridin-3-ylbenzamide
  • 3-(azepan-1-ylsulfonyl)benzoic acid

Uniqueness

3-(AZEPANE-1-SULFONYL)-4-CHLORO-N-(2-HYDROXYPHENYL)BENZAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, potency, and selectivity in various applications.

Properties

IUPAC Name

3-(azepan-1-ylsulfonyl)-4-chloro-N-(2-hydroxyphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O4S/c20-15-10-9-14(19(24)21-16-7-3-4-8-17(16)23)13-18(15)27(25,26)22-11-5-1-2-6-12-22/h3-4,7-10,13,23H,1-2,5-6,11-12H2,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCUYAWPJTIMKNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=CC=C3O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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